molecular formula C17H30ClNSn B169517 6-Chloro-3-(tributylstannyl)pyridine CAS No. 183545-05-3

6-Chloro-3-(tributylstannyl)pyridine

Cat. No.: B169517
CAS No.: 183545-05-3
M. Wt: 402.6 g/mol
InChI Key: HYTTVKRGUYTJLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 6-chloropyridine. One common method is the reaction of 6-chloropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to improve scalability and safety .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the tributylstannyl group. This dual activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

tributyl-(6-chloropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTTVKRGUYTJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450277
Record name 6-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183545-05-3
Record name 6-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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